7-Chloro-4-hydrazinoquinoline
Overview
Description
7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C₉H₈ClN₃ It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
It’s known that 7-chloro-4-hydrazinoquinoline and its derivatives have shown significant antimicrobial activity . This suggests that the compound likely targets key proteins or enzymes in microbial organisms, disrupting their normal function.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution reaction . This reaction involves the replacement of a chlorine atom in the this compound molecule with a nucleophile, leading to the formation of new compounds known as Schiff bases . These Schiff bases are known to exhibit biocidal activity .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that this compound likely interferes with essential biochemical pathways in microbial organisms, leading to their death or inhibition of growth .
Result of Action
The result of the action of this compound is the inhibition of microbial growth or the killing of microbial organisms . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in these organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound needs to be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the compound’s efficacy could potentially be influenced by factors such as temperature, pH, and the presence of other substances in its environment.
Biochemical Analysis
Biochemical Properties
7-Chloro-4-hydrazinoquinoline plays a significant role in biochemical reactions, particularly in the formation of Schiff base hydrazone ligands . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of N′-(E)-heteroaromatic-isonicotinohydrazide derivatives and 7-chloro-4-quinolinylhydrazone derivatives . These interactions involve the formation of coordination complexes with transition metals such as Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI), which exhibit antimicrobial activities .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It exhibits high antibacterial activity against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli), as well as antifungal activity against Candida albicans . The compound influences cell function by interacting with cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound forms coordination complexes with transition metals, which can inhibit or activate specific enzymes . These interactions result in changes in gene expression and cellular function, contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under certain conditions, but it may degrade over time, affecting its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular components and disruption of normal cellular functions . Threshold effects and dose-response relationships need to be carefully studied to determine the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its biological activity . These metabolic pathways can affect the overall efficacy and safety of the compound in therapeutic applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and therapeutic potential . Understanding the transport and distribution mechanisms is crucial for optimizing the delivery and efficacy of this compound in clinical settings .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with cellular components and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Chloro-4-hydrazinoquinoline can be synthesized through the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling in an ice bath to induce crystallization . The reaction conditions are as follows:
Reactants: Hydrazine monohydrate and 4,7-dichloroquinoline
Solvent: Absolute ethanol
Temperature: Reflux conditions
Isolation: Crystallization in an ice bath
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can react with aldehydes to form Schiff base hydrazones.
Condensation Reactions: It can form hydrazone derivatives through condensation with carbonyl compounds.
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, and other carbonyl compounds
Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions
Major Products:
Schiff Base Hydrazones: Formed by the reaction with aldehydes
Hydrazone Derivatives: Formed by condensation with carbonyl compounds
Scientific Research Applications
7-Chloro-4-hydrazinoquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of Schiff base hydrazones, which have shown antimicrobial and antitumor activities.
Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which are studied for their biological activities.
Materials Science:
Comparison with Similar Compounds
- 6-Fluoro-4-hydrazino-2-methylquinoline
- 2-Hydrazinopyridine
- 2-Hydrazinobenzothiazole
Uniqueness: 7-Chloro-4-hydrazinoquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research .
Properties
IUPAC Name |
(7-chloroquinolin-4-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTPKEHPDDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178539 | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-14-2 | |
Record name | 7-Chloro-4-hydrazinylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23834-14-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline, 7-chloro-4-hydrazino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Chloro-4-hydrazinoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Chloro-4-hydrazinoquinoline a valuable building block in organic synthesis?
A1: this compound features both a hydrazine moiety and a halogenated aromatic ring, providing multiple reactive sites for chemical transformations. This versatility enables its use in synthesizing various heterocycles, including pyrazoles [], pyrazolo[4,3-c]quinolines [], and a diverse range of fused heterocyclic systems incorporating benzofuran, benzodiazepine, pyridotriazepine, benzoxazepine, and benzothiazepine units [].
Q2: Could you elaborate on the antimalarial potential of this compound derivatives?
A2: Researchers have explored the antimalarial activity of novel quinolinylhydrazones synthesized from this compound. Notably, compound 11a, a quinolinylhydrazone containing a Schiff base, displayed potent in vitro activity against both chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of Plasmodium falciparum []. This finding highlights the potential of this compound derivatives as a source of new antimalarial agents.
Q3: Are there any studies exploring the use of computational chemistry in understanding this compound derivatives?
A3: Yes, researchers have employed computational methods, including density functional theory (DFT) calculations, to investigate the molecular properties and potential antiviral activities of tryptamine derivatives, comparing them to this compound []. These studies involved analyzing frontier molecular orbitals, molecular electrostatic potential maps, and performing molecular docking simulations. The results offer insights into the structure-activity relationships and potential applications of these compounds in treating viral diseases like COVID-19.
Q4: Can you provide details on the synthetic routes used to produce this compound derivatives?
A4: Several synthetic strategies have been reported. For instance, pyrazolo[4,3-c]quinoline derivatives were efficiently synthesized using an electrochemical approach []. This method, conducted under mild conditions in an undivided cell, provides a straightforward route to linear hydrazones followed by their cyclization to the desired products. Additionally, condensation reactions with various aldehydes and ketones are commonly employed to generate a diverse library of Schiff base derivatives [, ].
Q5: Have any studies investigated the stability and formulation of this compound and its derivatives?
A5: While the provided research abstracts don't delve into the specifics of stability and formulation, these aspects are crucial for developing any pharmaceutical compound. Future studies could explore the stability of this compound derivatives under various storage conditions (temperature, humidity, light) and in different formulations (solid dispersions, nanoparticles) to optimize their shelf-life and delivery.
Q6: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?
A6: Researchers utilize a combination of techniques, including UV/Vis spectrophotometry, 1H-NMR, and FTIR spectroscopy, to confirm the structure and purity of synthesized this compound derivatives []. Additionally, methods like high-performance liquid chromatography (HPLC) could be employed for quantitative analysis, allowing researchers to assess reaction yields, purity, and potentially study the pharmacokinetic properties of these compounds.
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